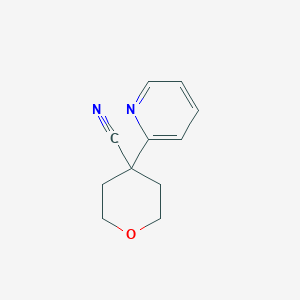

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

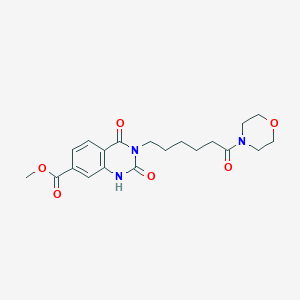

“4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is a derivative of tetrahydropyran . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Synthesis Analysis

The synthesis of “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” and its derivatives involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular structure of “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It is named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .Scientific Research Applications

DNA Strand Break Detection

The compound “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” has been used in the detection of single strand breaks (SSBs) in DNA. The coupling of this compound with alkaline gel electrophoresis improves the process of detecting these breaks .

Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of HDAC, and have potential therapeutic applications in cancer treatment .

Synthesis of Antifibrotic Compounds

A series of “4-(pyridin-2-yl)oxane-4-carbonitrile” derivatives have been synthesized and identified as ALK5 inhibitors. Specific inhibition of ALK5 provides a novel method for controlling the development of cancers and fibrotic diseases .

Synthesis of Aromatic Ketones

The compound “4-(pyridin-2-yl)oxane-4-carbonitrile” can be used in the synthesis of aromatic ketones. Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .

Antiproliferative Activity

Some derivatives of “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Synthesis of Imidazole Containing Compounds

The compound “4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile” can be used in the synthesis of imidazole containing compounds. Some of these derivatives have shown good antimicrobial potential .

Future Directions

properties

IUPAC Name |

4-pyridin-2-yloxane-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGBUMPRAFZQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2692414.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)

![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B2692424.png)